4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2S/c1-11-15(16-10-13(19)4-7-17(16)21-11)8-9-20-24(22,23)14-5-2-12(18)3-6-14/h2-7,10,20-21H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXZCFJCNWGOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride.
Nitration: The aromatic ring undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
Substitution: The nitro group is substituted with a sulfonamide group using a suitable sulfonamide reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Halogen Effects : The target’s 4-fluoro group may improve metabolic stability compared to chloro (Compound 15) or nitro (Compound 17) substituents, as fluorine’s small size and high electronegativity reduce steric hindrance and enhance binding selectivity .
- Synthetic Efficiency : Hydrazones (e.g., Compounds 15–17) achieve yields >90% under reflux conditions, whereas cyclized derivatives (e.g., triazoles, oxadiazoles) show lower yields (49–71%) due to multi-step reactions .
Physicochemical Properties
- Lipophilicity : The 2-methyl group on the indole ring increases hydrophobicity compared to hydrogen or polar substituents (e.g., Compound 23 in , which has a sulfanylidene group). This may enhance blood-brain barrier penetration .
- Thermal Stability : High melting points (e.g., 227–228.5°C for Compound 17) correlate with nitro groups’ strong intermolecular interactions. The target’s fluorine and methyl groups may lower its melting point due to reduced polarity .
Biological Activity
4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
- Molecular Formula : C24H22ClFN4S
- Molecular Weight : 453.0 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea
Physical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 5.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 76 Ų |
Research indicates that sulfonamide derivatives, including this compound, exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of carbonic anhydrase, which is involved in regulating acid-base balance and fluid secretion in the body .
- Cardiovascular Effects : Studies have demonstrated that similar sulfonamide derivatives can influence perfusion pressure and coronary resistance, suggesting a role in cardiovascular modulation .
- Anticancer Properties : Preliminary findings suggest that this compound may have cytotoxic effects against certain cancer cell lines, although detailed studies are still needed to confirm these effects .
Case Studies and Experimental Findings
A series of experimental studies have evaluated the biological activity of related sulfonamide compounds:
- Study on Perfusion Pressure : In isolated rat heart models, various benzene sulfonamides were tested for their effects on perfusion pressure. Results indicated that certain derivatives could significantly decrease perfusion pressure over time, implicating their role in cardiovascular health .
Table: Experimental Design for Perfusion Pressure Study
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzene sulfonamide | 0.001 nM |
| III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide) | 0.001 nM |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
Pharmacokinetic Parameters
Pharmacokinetic studies using computational models have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These theoretical evaluations indicate varying permeability across different cell types, which could influence its biological activity and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
